9-amino-3,4-dihydroacridin-1(2H)-one

Descripción

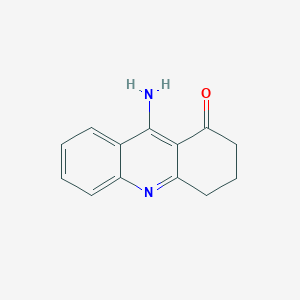

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-amino-3,4-dihydro-2H-acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSJJSHTMCPMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146645 | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104675-26-5 | |

| Record name | 9-Amino-3,4-dihydro-1(2H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104675-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Amino 3,4 Dihydroacridin 1 2h One

Classical and Modern Synthetic Routes

The construction of the 9-amino-3,4-dihydroacridin-1(2H)-one core can be achieved through several distinct synthetic philosophies. These include building the tricyclic system from simple aromatic molecules, forming the key rings through reductive cyclization of engineered precursors, and condensing two key fragments to assemble the final structure.

Multi-step Reactions from Aromatic Precursors

One of the foundational strategies for constructing the acridinone (B8587238) skeleton involves the sequential assembly from basic aromatic building blocks. A prominent example of this approach is the Ullmann condensation, followed by an acid-catalyzed cyclization. juniperpublishers.comwikipedia.orgorgsyn.org This method, while multi-step, is robust and allows for the synthesis of a wide range of substituted acridones.

The synthesis typically begins with an Ullmann condensation between an anthranilic acid derivative and an appropriate aryl halide, or conversely, an aniline (B41778) derivative and a 2-halobenzoic acid. wikipedia.orgorgsyn.org For instance, the reaction of o-chlorobenzoic acid with aniline in the presence of a copper catalyst and a base like potassium carbonate yields N-phenylanthranilic acid. orgsyn.org This intermediate is then subjected to cyclization, typically by heating in a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic acylation to close the central ring and form the acridone (B373769) structure. juniperpublishers.comorgsyn.org To arrive at the specific target compound, this compound, this classical approach would require the use of appropriately substituted precursors and subsequent modification of the resulting acridone core.

Another classical approach is the Bernthsen acridine (B1665455) synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comdrugfuture.com This reaction directly forms the acridine ring system. Adaptation of this method using a diarylamine and a dicarboxylic acid derivative could potentially lead to the acridinone skeleton after several steps.

Table 1: Example of a Multi-step Acridone Synthesis via Ullmann Condensation

| Step | Reactants | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | o-chlorobenzoic acid, Aniline | K₂CO₃, Copper oxide | Reflux | N-phenylanthranilic acid |

Reductive Heterocyclization Approaches

Reductive heterocyclization represents a more modern and elegant strategy, where a key bond-forming cyclization is triggered by a reduction step. This approach relies on a cleverly designed starting material containing all the necessary atoms for the target ring system.

A sophisticated pathway to the dihydroacridinone core can be envisioned starting from 3-(2-nitrophenyl)isoxazole derivatives. This method hinges on the reductive cleavage of the relatively weak N-O bond of the isoxazole (B147169) ring, which unmasks a β-amino enone or a related reactive intermediate. rsc.org

The proposed synthetic sequence would begin with a suitable 3-(2-nitrophenyl)isoxazole precursor tethered to a cyclohexanone (B45756) moiety. The critical step is the reduction of the nitro group. This reduction would generate an aniline derivative in situ. The newly formed amino group can then act as an intramolecular nucleophile. This triggers the collapse of the isoxazole ring, followed by a cyclization/condensation reaction onto the newly formed carbonyl group, ultimately yielding the tricyclic dihydroacridinone system after dehydration. While direct examples for this specific transformation are not prevalent, the constituent steps—reductive cleavage of isoxazoles and reductive cyclization of o-nitroaryl ketones—are well-established principles in organic synthesis. rsc.organu.edu.aunih.gov

The key transformation in the aforementioned approach—the reduction of the nitro group to initiate cyclization—is frequently accomplished using classical reducing agents. A combination of zinc dust and acetic acid (Zn/AcOH) is a time-honored and effective system for the reduction of aryl nitro groups to amines. nih.gov

In the context of synthesizing the target acridinone from a 3-(2-nitrophenyl)isoxazole precursor, Zn/AcOH would selectively reduce the nitro group. The acidic medium facilitates the reduction while the zinc metal acts as the electron donor. Similarly, iron dust in an acidic medium (like Fe/HCl or Fe/AcOH) can also be employed for this transformation. anu.edu.aunih.gov These reagents are favored for their low cost, effectiveness, and relatively mild conditions compared to some catalytic hydrogenation methods, which might also cleave the isoxazole N-O bond prematurely. The reduction of the nitro group is the pivotal event that unmasks the nucleophilic amine, thereby initiating the cascade of reactions leading to the formation of the heterocyclic product. anu.edu.au

Condensation Reactions

Condensation reactions provide one of the most direct and efficient methods for constructing the acridine framework. These reactions typically involve joining two key fragments in a process that forms two new bonds and a new ring in a single synthetic operation.

The Friedländer annulation is a powerful and straightforward method for synthesizing quinoline (B57606) and acridine derivatives. pharmaguideline.comdrugfuture.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group adjacent to a carbonyl. A highly effective variation, particularly for the synthesis of 9-aminoacridines, employs 2-aminobenzonitrile (B23959) (anthranilonitrile) as the amino-aryl component.

To synthesize the this compound scaffold, anthranilonitrile is reacted with a suitable cyclic β-dicarbonyl compound, such as 1,3-cyclohexanedione. The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) and often requires heating. pharmaguideline.comdrugfuture.com The mechanism involves an initial condensation between the ketone of the dione (B5365651) and the amino group of the anthranilonitrile, followed by an intramolecular cyclization where the enolizable methylene group attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the final product. This method is highly convergent and provides direct access to the core structure of the target molecule.

Table 2: Example of Friedländer Annulation for Acridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Class |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Cyclohexanone | p-Toluenesulfonic acid | Xylene | 9-Amino-1,2,3,4-tetrahydroacridine |

One-pot Reaction Sequences

A documented one-pot, three-step sequence for a parallel synthetic strategy leading to 9-aminoacridines involves the formation of the tricyclic acridine core followed by the introduction of the amino sidechain. nih.gov While this demonstrates the utility of one-pot sequences for the broader 9-aminoacridine (B1665356) class, specific examples detailing a one-pot synthesis for this compound itself often start from precursors that already contain the basic acridine structure. nih.gov For instance, the synthesis of the parent compound has been achieved by reacting 2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride with potassium carbonate and a copper chloride catalyst in tetrahydrofuran. capes.gov.br Another approach involves the acid-catalyzed reaction of cyclohexanone and 2-aminobenzonitrile in xylene.

Schmidt Reaction for Derivatization

The Schmidt reaction is a classic organic transformation that converts carbonyl compounds, such as ketones, into amides or lactams using hydrazoic acid in the presence of an acid catalyst. slideshare.net This rearrangement expels nitrogen gas and results in the insertion of a nitrogen atom into a carbon-carbon bond adjacent to the carbonyl group. slideshare.net

In the context of heterocyclic ketones related to the acridinone core, the Schmidt reaction has been described for compounds like 6,7-dihydro-3-phenyl-1,2-benzisoxazol-4(5H)-one, which upon reaction, yields isomeric lactams. While this demonstrates the applicability of the Schmidt reaction to similar cyclic ketone systems, specific documented examples of using the Schmidt reaction for the direct derivatization of the this compound ring system are not prevalent in the surveyed literature. The reaction theoretically could be used to expand the saturated ring of the dihydroacridinone, transforming the six-membered ring into a seven-membered lactam, but this specific application requires further investigation.

Derivatization Strategies and Functionalization

Derivatization of the this compound scaffold is crucial for modulating its chemical properties. Strategies have focused on substitutions at various positions of the acridine ring system.

Substitution at C7 (e.g., H, Cl, F, Br)

Substitutions on the aromatic ring of the acridine core, particularly at the C7 position, have been a key area of research. A series of novel trifluoromethylated this compound derivatives were synthesized to explore their chemical properties. slideshare.netguidechem.comprepchem.com In this series, the substituent at the C7 position was varied to include hydrogen (H), chlorine (Cl), fluorine (F), and bromine (Br). slideshare.netguidechem.comprepchem.com The inclusion of these different halogens at C7 was found to subtly affect the compound's properties. slideshare.net For example, the chloro- and bromo-substituted compounds displayed different potencies in biological assays compared to the unsubstituted (H) or fluoro-substituted versions. slideshare.net

Table 1: C7-Substituted Trifluoromethylated this compound Derivatives

| Substituent at C7 | Compound Name |

|---|---|

| H | 9-Amino-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| Cl | 9-Amino-7-chloro-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| F | 9-Amino-7-fluoro-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

Introduction of Phenyl Groups at C3

The introduction of substituent groups on the saturated cyclohexanone portion of the dihydroacridinone ring offers another avenue for structural modification. However, based on the surveyed scientific literature, specific synthetic methods for the direct introduction of a phenyl group at the C3 position of this compound are not well-documented. While related structures like 3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one have been synthesized, this involves a phenyl group at the 9-position, not the C3 position. orgsyn.org

Methyl and Methoxy (B1213986) Substituents

The addition of methyl and methoxy groups to the aromatic ring of the acridine nucleus is a common derivatization strategy. A broad patent discloses compounds where the 'X' position on the aromatic ring, which can correspond to C5, C6, C7, or C8, can be substituted with groups including loweralkyl (such as methyl) and loweralkoxy (such as methoxy). google.com Research on related trifluoromethylated derivatives has also explored the effect of a methyl group, specifically at the C6 position. slideshare.net

Trifluoromethylation

Trifluoromethylation is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity. A series of novel this compound derivatives featuring a trifluoromethyl group have been synthesized and studied. slideshare.netguidechem.comprepchem.com The presence of the trifluoromethyl group is a key feature of these compounds, and their synthesis represents a significant chemical modification of the parent scaffold. slideshare.netguidechem.comprepchem.com The core structure for this series is 9-amino-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one. Further derivatization, as mentioned previously, occurred at the C7 position of this trifluoromethylated core. slideshare.net The inclusion of the amino group at the C9 position was found to be critical for the activity observed in biological assays of these compounds. slideshare.netprepchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride |

| Potassium carbonate |

| Copper chloride |

| Tetrahydrofuran |

| Cyclohexanone |

| 2-aminobenzonitrile |

| Xylene |

| Hydrazoic acid |

| 6,7-dihydro-3-phenyl-1,2-benzisoxazol-4(5H)-one |

| 9-Amino-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| 9-Amino-7-chloro-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| 9-Amino-7-fluoro-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| 9-Amino-7-bromo-2-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one |

| 3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one |

| Methyl |

Structure Activity Relationship Sar Studies of 9 Amino 3,4 Dihydroacridin 1 2h One Derivatives

Impact of Substituents on Biological Activities

The biological activity of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives is highly dependent on the nature and position of various substituents on the acridine (B1665455) ring system. Researchers have systematically modified the core structure to probe the impact of these changes on activities such as topoisomerase II inhibition and anticancer efficacy.

C7 Substituents (H, Cl, F, Br) and Topoisomerase II Activity

The substitution at the C7 position of the this compound scaffold plays a role in modulating its activity as a topoisomerase II poison. Studies on a series of trifluoromethylated derivatives have shown that compounds bearing a hydrogen (H), chlorine (Cl), fluorine (F), or bromine (Br) at the C7 position all enhance the ability of human topoisomerase IIα to cleave double-stranded DNA. nih.govnih.govtnstate.edu Specifically, these derivatives were found to increase enzyme-mediated DNA cleavage by approximately 5.5 to 8.5 times compared to the baseline. nih.govnih.govtnstate.edu However, despite this significant enhancement, they were less potent than the established topoisomerase II inhibitor, amsacrine (B1665488). nih.govnih.govtnstate.edu

The following table summarizes the impact of C7 substituents on the topoisomerase IIα activity of trifluoromethylated this compound derivatives.

| C7 Substituent | Fold Enhancement of DNA Cleavage |

| H | ~5.5 - 8.5 |

| Cl | ~5.5 - 8.5 |

| F | ~5.5 - 8.5 |

| Br | ~5.5 - 8.5 |

C9 Amino Group Criticality

The presence of an amino group at the C9 position is a critical determinant for the biological activity of 3,4-dihydroacridin-1(2H)-one derivatives. Research has consistently demonstrated that this amino group is essential for their ability to function as topoisomerase II poisons. nih.govnih.govtnstate.edu The removal or modification of the C9-amino group leads to a significant loss of activity. This suggests that the amino group is directly involved in the mechanism of action, possibly through interactions with the topoisomerase II enzyme or DNA. nih.govnih.govtnstate.edu

The critical nature of the C9-amino group has been highlighted in studies where its absence rendered the compounds inactive against topoisomerase IIα. nih.govnih.govtnstate.edu This finding underscores the importance of this functional group in the design of new anticancer agents based on the acridine scaffold.

Influence of 3-Phenyl Group

The introduction of a phenyl group at the C3 position of the acridone (B373769) ring has been explored to understand its effect on the anticancer properties of these derivatives. While direct studies on the 3-phenyl group's influence on this compound are limited, related research on similar acridine structures provides valuable insights. For instance, in a series of 9-acridinyl amino acid derivatives, the presence of a phenyl group as part of an amino acid ester substituent at the 9-amino position was investigated. rsc.org

In a separate study on NBF derivatives, which have a different core structure, the bulkiness of substituents on a benzofuran (B130515) ring, including a phenyl group, was found to influence their function at the mu opioid receptor. nih.gov This suggests that steric factors associated with a phenyl group can play a role in modulating biological activity. Further research is needed to specifically elucidate the impact of a 3-phenyl group on the anticancer activity of this compound derivatives.

Effect of Trifluoromethylation

The introduction of trifluoromethyl (CF3) groups into the this compound scaffold has been a key strategy in the development of novel topoisomerase II poisons. nih.govnih.govtnstate.edu A series of these trifluoromethylated derivatives were synthesized and found to enhance DNA cleavage mediated by human topoisomerase IIα. nih.govnih.govtnstate.edu These compounds act as covalent poisons, a mechanism distinct from interfacial poisons like amsacrine. nih.govnih.govtnstate.edu

The trifluoromethylated derivatives lost their activity in the presence of a reducing agent and were inactive against the catalytic core of topoisomerase IIα, further supporting a covalent binding mechanism. nih.govnih.govtnstate.edu Pre-incubating these compounds with the enzyme before adding DNA resulted in the inhibition of DNA cleavage. nih.govnih.govtnstate.edu

Substitution Patterns and Anticancer Activity

For example, in a study of 9-acridinyl amino acid derivatives, compounds with specific amino acid side chains at the 9-amino position exhibited potent anticancer activity, with some being particularly effective against lung carcinoma cell lines. nih.govrsc.org Another study on 9-aminoacridine (B1665356) derivatives revealed that substitution with a methoxy (B1213986) group at the '2' position and a bulky CF3 group at the '3' position of a phenyl ring attached to the acridine core resulted in potent activity against lung and cervical cancer cell lines. arabjchem.org

The following table showcases the anticancer activity of selected 9-acridinyl amino acid derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 8 | A549 (Lung) | ~6 |

| Compound 9 | A549 (Lung) | ~6 |

These findings highlight the importance of a multi-pronged approach to substitution to optimize the anticancer profile of these compounds.

Correlation of Lipophilicity and Substituent Type with Activity

The lipophilicity and the nature of substituents are interconnected factors that influence the biological activity of 9-aminoacridin-1(2H)-one derivatives. While specific studies on the lipophilicity of this exact compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that lipophilicity plays a crucial role in a drug's ability to cross cell membranes and reach its target.

Molecular Docking and In Silico Analysis

In the development of novel therapeutic agents based on the this compound scaffold, computational methods such as molecular docking and in silico analysis are indispensable. These techniques provide critical insights into how these molecules might behave at a biological target, guiding the synthesis of more effective and selective compounds before committing to resource-intensive laboratory work.

Prediction of Binding Affinities and Interactions

Molecular docking simulations are employed to predict the binding affinity and the specific molecular interactions between a ligand, such as a this compound derivative, and its target protein. These predictions are often expressed as a binding energy or docking score, with lower energy values typically indicating a more stable and potentially more potent interaction. nih.gov

For instance, in silico studies on related N-(9-acridinyl) amino acid derivatives have been used to calculate docking scores against targets like prolyl-tRNA synthetase. nih.gov These analyses reveal key interactions, such as π-π, π-σ, and π-alkyl interactions with specific amino acid residues (e.g., PRO438, PHE534, PHE415) and the formation of hydrogen bonds with residues like GLU441. nih.gov The stability of such predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which analyze the conformational stability of the system over time. ajchem-a.com

Biochemical assays often complement these computational predictions. In a study targeting the transcription factor FoxP3 with 9-aminoacridine derivatives, an AlphaScreen-based assay was used to measure the inhibition of the FoxP3-DNA interaction. The results demonstrated that these compounds could interfere with this binding, with specific derivatives showing half-maximal inhibitory concentrations (IC50) in the low micromolar range, confirming the in silico hypotheses. nih.gov

| Compound | Target/Assay | IC50 (µM) |

| Quinacrine (B1676205) Dihydrochloride (B599025) Dehydrate (QDD) | FoxP3-DNA Binding Inhibition | 2 |

| MP4 | FoxP3-DNA Binding Inhibition | 0.37 |

This table presents IC50 values for selected 9-aminoacridine derivatives in inhibiting FoxP3-DNA interaction, as determined by an AlphaScreen-based assay. nih.gov

Furthermore, research on trifluoromethylated this compound derivatives has shown their ability to act as covalent poisons of human topoisomerase IIα. nih.govnih.gov These compounds enhance DNA cleavage mediated by the enzyme, and studies indicate that the 9-amino group is critical for this activity. nih.govnih.gov The mechanism involves the compound covalently binding to the enzyme, which represents a strong and specific type of molecular interaction. nih.gov

Identification of Potential Ligands

In silico screening is a powerful strategy for identifying promising new ligands from large virtual libraries based on a known active scaffold. This process was effectively used in the search for regulators of the FoxP3 protein. nih.gov Starting with an initial hit compound, quinacrine dihydrochloride dehydrate (QDD), a 9-aminoacridine derivative, in silico methods were used to screen for related compounds with potentially higher efficacy. nih.gov This led to the identification of several new derivatives, including MP4 and MP5, which demonstrated significantly lower IC50 values for FoxP3 downregulation, proving to be more potent than the initial hit. nih.gov

The synthesis of a focused series of novel compounds is another approach to identify potential ligands. Researchers synthesized a series of trifluoromethylated this compound derivatives with different substitutions (H, Cl, F, Br) at the C7 position to explore their potential as topoisomerase II poisons. nih.govnih.gov This systematic approach allows for the exploration of structure-activity relationships and the identification of the most active compounds within a specific chemical series. nih.gov Patent literature also describes the synthesis of a wide array of 9-aminoacridine derivatives with various substituents to generate a library of potential therapeutic agents. google.com

Conformational Posing in Binding Pockets

A primary output of molecular docking is the prediction of the most stable three-dimensional arrangement, or "pose," of a ligand within the binding pocket of a target protein. This conformational posing is crucial for understanding the structural basis of a ligand's activity. nih.gov

For example, docking studies of N-(9-acridinyl) amino acid derivatives into prolyl-tRNA synthetase showed that the ligands adopted a conformation that allowed for interactions similar to those of a known co-crystallized ligand. nih.gov This provides confidence that the scaffold can orient itself effectively within the active site to exert its inhibitory function. The analysis revealed specific hydrophobic and hydrogen bonding interactions that stabilize this pose. nih.govresearchgate.net

The stability of this predicted pose can be further validated through molecular dynamics simulations. These simulations model the movement of the ligand and protein over time, and a stable root-mean-square deviation (RMSD) value for the complex suggests that the ligand is likely to remain in the binding pocket without significant fluctuation. ajchem-a.com This confirms a stable and favorable conformational pose.

Therapeutic Index Considerations and Toxicity Mitigation

While potency is a key goal in drug design, it must be balanced with safety. The therapeutic index—a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity—is a critical consideration. A major focus in the development of this compound derivatives is to improve this index by mitigating potential toxicity. researchgate.net

One primary strategy for toxicity mitigation is the structural modification of the lead compound. Studies on related N-(9-acridinyl) amino acid derivatives have shown that changes to the chemical structure can significantly influence cytotoxicity. mdpi.com For instance, the cytotoxicity of these derivatives, measured by the half-maximal cytotoxic concentration (CC50) on Vero cell lines, was found to be dependent on factors like the esterification of the amino acid side chain, the presence of aromatic substituents, and the length of the side chain. mdpi.com Generally, unesterified derivatives proved to be less toxic than their ester counterparts. mdpi.com

| Derivative Pair | Compound | CC50 (µM) |

| Pair 1 | AAD2 (Acid) | 154.10 |

| AAD5 (Ester) | 41.72 | |

| Pair 2 | AAD6 (Acid) | 148.80 |

| AAD3 (Ester) | 59.98 | |

| Pair 3 | AAD7 (Acid) | 140.20 |

| AAD1 (Ester) | 71.32 |

This table displays the cytotoxicity (CC50) of N-(9-acridinyl) amino acid derivatives and their corresponding esters on the Vero cell line, illustrating that esterification tends to increase toxicity (lower CC50 value). mdpi.com

Preclinical Evaluation and Therapeutic Potential

Anticancer Activity

Derivatives of 9-aminoacridine (B1665356) are recognized for their potential as anticancer agents, primarily acting as DNA intercalators and inhibitors of topoisomerase enzymes, which can lead to cell cycle arrest and apoptosis. researchgate.netarabjchem.org

In vitro Cytotoxicity against Cancer Cell Lines

While specific cytotoxic data for 9-amino-3,4-dihydroacridin-1(2H)-one against a broad range of cancer cell lines is not extensively documented, research on its derivatives highlights significant anticancer activity.

A study on trifluoromethylated this compound derivatives revealed their function as covalent poisons of human topoisomerase IIα, a critical enzyme in DNA replication and a target for many anticancer drugs. nih.gov These derivatives, with substitutions at the C7 position (H, Cl, F, Br), were found to enhance enzyme-mediated double-stranded DNA cleavage by approximately 5.5 to 8.5-fold over the baseline. nih.gov The presence of the amino group at the C9 position was determined to be crucial for this activity. nih.gov

Other 9-aminoacridine derivatives have also demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain synthesized 9-aminoacridine derivatives have shown significant activity against lung cancer (A-549) and cervical cancer (HeLa) cell lines. arabjchem.org One particular derivative, compound 9 in the study, exhibited a half-maximal cytotoxic concentration (CTC50) of 18.75 µg/ml against the A-549 lung cancer cell line and 13.75 µg/ml against the HeLa cervical cancer cell line. arabjchem.org Another derivative, compound 7, showed CTC50 values of 36.25 µg/ml and 31.25 µg/ml against the same cell lines, respectively. arabjchem.org

Furthermore, a series of 9-acridinyl amino acid derivatives displayed considerable cytotoxicity against the K562 leukemic cell line and the A549 lung cancer cell line. nih.gov Notably, compounds 8 and 9 from this series were particularly effective against the A549 cell line, with IC50 values of approximately 6 µM. nih.gov

Table 1: In vitro Cytotoxicity of 9-Aminoacridine Derivatives

| Derivative | Cancer Cell Line | IC50/CTC50 Value |

|---|---|---|

| Compound 9 (9-aminoacridine derivative) | Lung (A-549) | 18.75 µg/ml arabjchem.org |

| Cervical (HeLa) | 13.75 µg/ml arabjchem.org | |

| Dalton's Lymphoma Ascites (DLA) | 337.5 µg/ml arabjchem.org | |

| Compound 7 (9-aminoacridine derivative) | Lung (A-549) | 36.25 µg/ml arabjchem.org |

| Cervical (HeLa) | 31.25 µg/ml arabjchem.org | |

| Compound 8 (9-acridinyl amino acid derivative) | Leukemic (K562) | 19.2 ± 2.4 µM nih.gov |

| Lung (A549) | 6.15 ± 0.6 µM nih.gov | |

| Compound 9 (9-acridinyl amino acid derivative) | Leukemic (K562) | 16.4 ± 2.5 µM nih.gov |

In vivo Anticancer Efficacy

However, studies on related 9-aminoacridine derivatives provide some in vivo data. For instance, a subset of 9-amino-acridines that selectively downregulate regulatory T cell (Treg) functions has been shown to increase anti-tumor immune responses in a syngeneic tumor model in mice. nih.gov This suggests that compounds from this class could have in vivo efficacy by modulating the tumor microenvironment. Another study on a 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide, demonstrated in vivo antitumor effects in an Ehrlich ascites carcinoma model in mice. frontiersin.org

Selectivity against Cancer Cell Lines

The selectivity of an anticancer agent, its ability to preferentially target cancer cells over normal cells, is a critical factor in its therapeutic potential. While specific selectivity data for this compound is scarce, studies on its derivatives offer some insights.

A series of 9-acridinyl amino acid derivatives (compounds 6, 7, 8, and 9) were tested for their toxicity against the normal diploid cell line MRC5 and unstimulated normal human leucocytes. nih.gov While these compounds were toxic to the proliferating normal MRC5 cells, they showed a lack of toxicity towards the non-proliferating leucocytes, in contrast to the established anticancer drug amsacrine (B1665488) which was toxic in a dose- and time-dependent manner. nih.gov This finding, particularly for compounds 8 and 9 which had low IC50 values against the A549 lung cancer cell line, suggests a degree of selectivity for cancer cells over certain normal cell types. nih.gov

Another study focused on a group of 9-amino-acridines that were found to selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the FoxP3 transcription factor. nih.gov This selective action on Tregs, which can suppress antitumor immunity, highlights a different mechanism of selectivity for this class of compounds. nih.gov

Anti-inflammatory Activity

In addition to their anticancer properties, 9-aminoacridine derivatives have been investigated for their anti-inflammatory potential.

In vitro Anti-inflammatory Assays

Specific in vitro anti-inflammatory assay data for this compound is not extensively reported. However, a study on a closely related derivative, 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one (KY-31), has demonstrated significant anti-inflammatory effects. researchgate.netbohrium.com

In this study, KY-31 was shown to inhibit the gene expression of pro-inflammatory factors while promoting the gene expression of anti-inflammatory factors. researchgate.netbohrium.com The compound exhibited a higher selectivity index for anti-inflammatory activity compared to the parent compound 9-aminoacridine (9-AA). researchgate.netbohrium.com Specifically, KY-31 inhibited the release of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). researchgate.net The anti-inflammatory effects of this derivative are suggested to be mediated through the NR4A1/Interleukin-10 (IL-10)/suppressors of cytokine signalling 3 (SOCS3) signaling pathway. bohrium.com

Molecular Docking Studies on Anti-inflammatory Targets

Molecular docking studies have been employed to elucidate the potential mechanisms of action for the anti-inflammatory effects of 9-aminoacridine derivatives. For 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one , molecular docking simulations indicated that it may exert its anti-inflammatory activity by inhibiting key protein targets. bohrium.com These targets include phosphodiesterase-4 (PDE-4) and p38 mitogen-activated protein kinases (MAPK), both of which are crucial mediators in inflammatory pathways. bohrium.com

While these findings are for a brominated derivative, they provide a strong rationale for the potential of this compound itself to interact with similar anti-inflammatory targets. Further molecular docking and in vitro studies on the parent compound are warranted to confirm these hypotheses.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, has necessitated the search for new and effective antimalarial agents. nih.govmdpi.comnih.gov The 9-aminoacridine scaffold, a core component of the early synthetic antimalarial drug quinacrine (B1676205), has been a focal point of this research. nih.govslideshare.net

Derivatives of 9-aminoacridine have demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govmdpi.comnih.gov Research into 9-anilinoacridines, a related class of compounds, has shown that they can inhibit the growth of chloroquine-resistant P. falciparum strains with IC50 values in the low nanomolar range. nih.govnih.gov For instance, certain 9-anilinoacridine (B1211779) derivatives have been found to be potent inhibitors of parasite DNA topoisomerase II. nih.govpsu.edu The substitution pattern on the acridine (B1665455) ring and the anilino group plays a crucial role in the antimalarial potency. nih.gov

A parallel synthetic strategy has been employed to generate libraries of 9-aminoacridines for screening against drug-resistant P. falciparum. nih.govucsf.edu This approach has led to the discovery of novel compounds with impressive IC50 values. nih.gov The mechanism of chloroquine (B1663885) resistance is complex and often involves the P. falciparum chloroquine resistance transporter (PfCRT) protein. mdpi.com New compounds that can bypass these resistance mechanisms are of high value.

| Compound Class | Target | Activity against Chloroquine-Resistant P. falciparum |

| 9-Anilinoacridines | DNA Topoisomerase II, Hematin formation | Potent inhibitors with low nanomolar IC50 values. nih.govnih.gov |

| 6-chloro-2-methoxyacridine derivatives | Not specified | Significant activity with IC50 values ≤ 0.2 μM. nih.gov |

| 9-Acridinylamino chalcone (B49325) derivatives | Not specified | Good activity, with some derivatives showing better IC50 values than chloroquine against resistant strains. mdpi.com |

The liver stage of the Plasmodium infection is a critical target for prophylactic antimalarial drugs. malariaworld.org While direct studies on this compound against the liver stage of Plasmodium berghei are not extensively detailed in the provided results, the evaluation of other compounds in murine models provides a framework for such investigations. The 4-day suppressive test in P. berghei-infected mice is a standard method to assess in vivo antimalarial activity. nih.govnih.gov This model allows for the evaluation of a compound's ability to reduce parasitemia. nih.gov The development of assays to quantify translation in the P. berghei liver stage offers a new tool to identify inhibitors of this crucial parasite stage. malariaworld.org

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Acridine derivatives have a history of use as antimicrobial agents. researchgate.net Recent studies have repurposed 9-aminoacridine as a potential solution to combat multidrug-resistant bacteria. nih.gov

Specifically, 9-aminoacridine has demonstrated synergistic activity with the antibiotic rifampin against extensively drug-resistant Klebsiella pneumoniae. nih.gov The mechanism of its antibacterial action involves interacting with bacterial DNA and disrupting the proton motive force. nih.gov A series of newly synthesized 9-aminoacridine derivatives have also been screened for their antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus faecalis, showing significant biological activity. researchgate.net The structure of the side chains on the acridine nucleus is a key determinant of the antimicrobial properties. researchgate.net

| Organism | Compound/Derivative | Observed Effect |

| Klebsiella pneumoniae (Multidrug-Resistant) | 9-Aminoacridine (in combination with Rifampin) | Synergistic antimicrobial activity. nih.gov |

| Escherichia coli | Novel 9-aminoacridine derivatives | Significant antibacterial activity. researchgate.net |

| Staphylococcus aureus | Novel 9-aminoacridine derivatives | Significant antibacterial activity. researchgate.net |

| Streptococcus faecalis | Novel 9-aminoacridine derivatives | Significant antibacterial activity. researchgate.net |

While the provided search results focus heavily on antibacterial activity, the broad antimicrobial potential of amino acid-based compounds, which can be incorporated into acridine structures, suggests possible antifungal and antiprotozoal applications as well. nih.govmdpi.com

Antiviral Properties

The 9-aminoacridine scaffold has been investigated for its antiviral potential. While specific studies on this compound were not prominent in the search results, the broader class of acridine derivatives has been explored for activity against various viruses. For instance, some acridine derivatives have been used as antiviral agents. researchgate.net The development of new antiviral compounds is crucial, and various heterocyclic compounds, including those with structures related to acridines, are under investigation. nih.gov

Neurological Applications (e.g., Alzheimer's Disease Therapeutics)

A significant area of research for 9-aminoacridine derivatives is in the treatment of neurological disorders, particularly Alzheimer's disease. nih.govnih.govuky.edu The primary therapeutic target in this context is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.govdocumentsdelivered.com

Tacrine (B349632) (1,2,3,4-tetrahydro-9-acridinamine or THA) was one of the first drugs approved for the treatment of Alzheimer's disease and is a close structural analog of this compound. nih.govnih.govresearchgate.netnih.gov However, its use has been limited by side effects. researchgate.net This has driven the development of numerous tacrine derivatives with the aim of improving efficacy and reducing toxicity. nih.govnih.govnih.gov

Derivatives of 9-amino-1,2,3,4-tetrahydroacridin-1-ol, which are closely related to this compound, have been synthesized and shown to be potent AChE inhibitors in vitro. nih.gov Some of these compounds have demonstrated activity in animal models of Alzheimer's disease and have progressed to clinical trials. nih.gov For example, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate (B1232345) (HP-029) and (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-128) showed less acute toxicity than tacrine in preclinical studies. nih.gov

Structure-activity relationship (SAR) studies have been conducted to understand the features that contribute to the AChE inhibitory activity of these compounds. nih.gov These studies have revealed the importance of substituents at various positions on the acridine nucleus. nih.gov For instance, electron-withdrawing groups at positions 6 and 7 of the 9-amino-1,2,3,4-tetrahydroacridine structure can enhance inhibitory activity. nih.gov

| Compound | Key Features | Comparison to Tacrine |

| (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-029) | Potent AChE inhibitor. nih.gov | Showed less acute toxicity in rats and mice. nih.gov |

| (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-128) | Potent AChE inhibitor; also inhibits noradrenaline and dopamine (B1211576) uptake. nih.gov | Showed less acute toxicity in rats and mice. nih.gov |

| 7-MEOTA (9-amino-7-methoxy-1,2,3,4-tetrahydroacridine) | AChE inhibitor. nih.gov | Reported to have fewer toxicities. nih.gov |

Larvicidal Activity

There is no available research data on the larvicidal properties of this compound. While studies on other heterocyclic compounds, such as pyrrolidine-2,4-dione (B1332186) derivatives and 2,3-dihydroquinazolin-4(1H)-ones, have been conducted to assess their potential as larvicides against various mosquito species, similar investigations for this compound have not been published in the available scientific literature. Therefore, no data tables or detailed research findings on its efficacy, target species, or mechanism of larvicidal action can be provided.

Preclinical Pharmacokinetic Studies (e.g., ADMET Prediction)

No preclinical pharmacokinetic data, including studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are available for this compound. Computational ADMET prediction is a common step in early drug discovery to forecast the pharmacokinetic profile of a compound. However, no such predictive studies or in vitro experimental data for this compound have been reported. Consequently, information regarding its potential bioavailability, metabolic stability, or toxicity profile is currently unknown.

In vivo Animal Models of Disease

There are no published studies detailing the use of this compound in any in vivo animal models of disease. While various derivatives of the parent 9-aminoacridine scaffold have been investigated in animal models for conditions such as cancer and Alzheimer's disease, this specific dihydroacridinone derivative has not been the subject of such research based on available records. As a result, no information on its potential therapeutic efficacy, mechanism of action in a living organism, or its effects in disease models can be presented.

Future Directions and Research Opportunities

Development of Multifunctional Agents

A significant future direction lies in the design of multifunctional agents that can address complex diseases like cancer through multiple mechanisms of action. The 9-aminoacridin-1(2H)-one core can serve as a foundational scaffold for creating hybrid molecules. By attaching other pharmacologically active moieties, it is possible to develop agents that, for instance, not only poison topoisomerase II but also inhibit other critical cellular processes like angiogenesis or signaling pathways involved in tumor growth. The acridine (B1665455) core is well-suited for this approach, as demonstrated by other acridine-based drugs that have been developed for clinical applications in cancer chemotherapy. google.com This strategy aims to create more potent and selective drugs that can overcome mechanisms of drug resistance.

Exploration of Novel Derivatives and Analogues

The synthesis and evaluation of novel derivatives and analogues of 9-amino-3,4-dihydroacridin-1(2H)-one are crucial for optimizing its therapeutic profile. Research has already shown that modifications to the acridine ring system can significantly impact biological activity. For example, the introduction of trifluoromethyl groups has been explored to enhance properties such as membrane permeability and metabolic stability. nih.gov

A study on novel trifluoromethylated this compound derivatives demonstrated that substitutions at the C7 position influenced their ability to act as poisons for human topoisomerase IIα. nih.govnih.gov Derivatives featuring hydrogen, chlorine, fluorine, and bromine at this position enhanced enzyme-mediated DNA cleavage by approximately 5.5 to 8.5-fold over the baseline. nih.govnih.gov However, these initial derivatives were found to be less potent than the established anticancer drug amsacrine (B1665488), highlighting the need for further structural optimization. nih.govnih.gov Future work should focus on systematic structure-activity relationship (SAR) studies, exploring a wider range of substituents at various positions on the acridine core to improve potency and selectivity.

| Compound Derivative | Substituent at C7 | Fold Enhancement of DNA Cleavage (vs. Baseline) |

| Derivative 1 | H | ~5.5 - 8.5 |

| Derivative 2 | Cl | ~5.5 - 8.5 |

| Derivative 3 | F | ~5.5 - 8.5 |

| Derivative 4 | Br | ~5.5 - 8.5 |

This table presents data on the activity of C7-substituted trifluoromethylated this compound derivatives as topoisomerase IIα poisons. nih.govnih.gov

Targeting Specific Protein Interactions

The ability of this compound derivatives to act as covalent poisons of human topoisomerase IIα provides a strong basis for future research into their specific protein interactions. nih.govnih.gov Studies have indicated that the 9-amino group is essential for this activity. nih.govnih.gov The mechanism suggests a covalent bond formation with the enzyme, which distinguishes these compounds from interfacial poisons like amsacrine. nih.gov Future research should aim to precisely identify the amino acid residues within topoisomerase IIα that are involved in the covalent adduction.

Furthermore, the broader class of 9-aminoacridines has shown the ability to modulate other protein-DNA interactions. For example, certain 9-aminoacridine (B1665356) derivatives have been found to interfere with the DNA-binding activity of the FoxP3 transcription factor, a key regulator of immune T cells. nih.gov This suggests that the this compound scaffold could be modified to target other transcription factors or DNA-binding proteins relevant to various diseases, expanding its therapeutic potential beyond cancer.

| Target Protein | Mechanism of Interaction | Potential Therapeutic Application |

| Human Topoisomerase IIα | Covalent Poisoning nih.govnih.gov | Cancer |

| FoxP3 | Interference with DNA-binding nih.gov | Cancer Immunotherapy |

This table summarizes known and potential protein targets for the 9-aminoacridine scaffold.

Advanced Computational Studies (e.g., Molecular Dynamics Simulations)

Advanced computational techniques are invaluable tools for accelerating the drug discovery process for this compound derivatives. Molecular dynamics (MD) simulations can be employed to model the interaction between these compounds and their protein targets, such as topoisomerase IIα, in a dynamic environment. These simulations can help elucidate the precise mechanism of covalent bond formation, identify key binding interactions, and predict how structural modifications might affect binding affinity and efficacy.

Computational approaches like molecular docking can be used to screen virtual libraries of novel derivatives, prioritizing the synthesis of compounds with the highest predicted activity. pensoft.net This "computing assisted molecular design" approach can save significant time and resources in the discovery of more potent and selective inhibitors. nih.gov Such studies can also provide insights into potential off-target interactions, helping to guide the design of safer drug candidates.

Clinical Translation Potential and Challenges

The 9-aminoacridine scaffold has a history of clinical relevance, with compounds like amsacrine used in cancer treatment and tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) investigated for Alzheimer's disease. nih.govnih.gov This precedent suggests a tangible clinical translation potential for novel derivatives of this compound. Analogues such as (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate (B1232345) have advanced to Phase II clinical trials for Alzheimer's disease. nih.gov

However, significant challenges must be addressed. A primary hurdle is improving the potency of these compounds, as initial derivatives have shown lower activity compared to existing drugs like amsacrine. nih.gov Another challenge is ensuring target selectivity. Because these compounds act as covalent inhibitors, there is a risk of off-target modifications, which could lead to toxicity. Future research must focus on designing derivatives that selectively target the intended protein. Overcoming these challenges through continued medicinal chemistry and biological evaluation will be critical for the successful clinical translation of this promising class of compounds.

Q & A

Q. What are the established synthetic routes for 9-amino-3,4-dihydroacridin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves condensation of 2-aminobenzophenone derivatives with cyclic diketones (e.g., 1,3-cyclohexanedione) under acidic catalysis. For example, refluxing equimolar amounts of 2-aminobenzophenone and 1,3-cyclohexanedione in ethanol with ortho-phosphoric acid for 12 hours yields the acridinone scaffold. The crude product is isolated via precipitation in ice-cold water and typically used without further purification . Key variables affecting yield include:

- Catalyst choice : Acidic catalysts (e.g., H₃PO₄) enhance cyclization efficiency.

- Solvent : Ethanol balances reactivity and solubility, but DMF may accelerate reactions at higher temperatures.

- Reaction time : Prolonged reflux (>12 hrs) may degrade thermally sensitive intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD analysis of a related dihydroacridinone derivative revealed a planar tricyclic core with bond lengths (mean σ(C–C) = 0.003 Å) and torsion angles consistent with theoretical predictions . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding.

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).

- HPLC-MS : Assesses purity and molecular ion consistency.

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, derivatives of dihydroacridinones have been screened for:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Antioxidant potential : DPPH radical scavenging assays at concentrations ≤100 µg/mL.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Design : Use software like Gaussian or ORCA to model acid-catalyzed cyclization energetics and identify rate-limiting steps.

- Solvent Effects : COSMO-RS simulations optimize solvent selection for improved yield .

- AI-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) can narrow experimental parameters (temperature, catalyst loading) by training on historical reaction data .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability or structural modifications. A systematic approach includes:

Q. Table 1. SAR of Dihydroacridinone Derivatives

| Substituent (Position) | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (% DPPH Scavenging) |

|---|---|---|

| -Ph (C9) | 8.5 (S. aureus) | 62.3 |

| -NO₂ (C7) | >50 (Inactive) | 28.1 |

Q. What advanced spectroscopic techniques are critical for elucidating degradation pathways?

- Methodological Answer : Combine hyphenated techniques to track stability under stress conditions:

- LC-HRMS : Identifies degradation products (e.g., oxidation at the amine group).

- NMR Kinetic Studies : Monitor hydrolytic degradation in D₂O at 37°C (pH 7.4).

- EPR Spectroscopy : Detects radical intermediates during photodegradation .

Experimental Design & Data Analysis

Q. How to design a factorial experiment for optimizing reaction conditions?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

- Factors : Catalyst concentration (0.5–1.5 mol%), temperature (70–110°C), solvent polarity (ethanol vs. DMF).

- Response Variables : Yield (%) and purity (HPLC area%).

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., Minitab or JMP). For example, a Pareto chart may reveal temperature-catalyst synergy (p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical Process Parameters (CPPs) : Control stirring rate (±5%), cooling rate post-reaction.

- PAT Tools : In-situ FTIR monitors reaction progression in real time.

- DoE Validation : Replicate optimal conditions across 3 batches to confirm robustness .

Data Management & Security

Q. How to ensure data integrity in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.